molecular formula C26H38N2O4 B1229881 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 69703-25-9

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B1229881
CAS No.: 69703-25-9
M. Wt: 442.6 g/mol
InChI Key: WAHZGOBRKWVALN-UHFFFAOYSA-N
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Description

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and versatile applications. It is also referred to as 1,10-Dibenzyl-1,10-diaza-18-crown-6 or N,N′-Dibenzyl-4,13-diaza-18-crown-6. This compound is characterized by its ability to form stable complexes with various metal ions, making it valuable in analytical chemistry and sensor development .

Biochemical Analysis

Biochemical Properties

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and bind metal ions such as potassium and pyridoxine hydrochloride . This compound interacts with various enzymes and proteins, facilitating the modification of electrodes used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, which can influence the activity of enzymes and proteins involved in these biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress the biological function of osteosarcoma cells . The compound’s ability to bind metal ions and form stable complexes can lead to alterations in cellular processes, impacting cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with metal ions, which can alter the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . The compound’s ability to form hydrogen bonds and bind metal ions is crucial for its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the molecular weight of this polymer can be determined by measuring its weight gain following exposure to hydrogen plasma . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound’s ability to form stable complexes with metal ions can lead to sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively bind metal ions and influence biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have been noted, indicating that the compound’s impact on cellular processes is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form stable complexes with metal ions can influence metabolic flux and metabolite levels. For example, it has been used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples, indicating its role in metabolic pathways involving these compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation within specific cellular compartments . This can influence the compound’s activity and function, as well as its overall distribution within the organism.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form stable complexes with metal ions and interact with specific targeting signals or post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves the use of metal salts in aqueous or organic solvents.

    Substitution: Requires reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Dibenzyl-1,10-diaza-18-crown-6
  • N,N′-Dibenzyl-4,13-diaza-18-crown-6
  • 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Uniqueness

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific arrangement of benzyl groups and the macrocyclic ring structure. This configuration enhances its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in analytical and environmental applications .

Properties

IUPAC Name

7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHZGOBRKWVALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391303
Record name 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69703-25-9
Record name 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16- diazacyclooctadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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